molecular formula C16H16N6O4 B14917262 3-(3-((4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl)ureido)propanoic acid

3-(3-((4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl)ureido)propanoic acid

Cat. No.: B14917262
M. Wt: 356.34 g/mol
InChI Key: QVGDWIJGKBYOPR-UHFFFAOYSA-N
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Description

3-(3-((4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl)ureido)propanoic acid is a complex organic compound belonging to the class of pyrazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl)ureido)propanoic acid typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the reaction of 4-hydroxy-1-phenylpyrazole with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3-((4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl)ureido)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3-((4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl)ureido)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-((4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl)ureido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-((4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl)ureido)propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H16N6O4

Molecular Weight

356.34 g/mol

IUPAC Name

3-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methylcarbamoylamino]propanoic acid

InChI

InChI=1S/C16H16N6O4/c23-13(24)6-7-17-16(26)18-9-12-20-14-11(15(25)21-12)8-19-22(14)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,23,24)(H2,17,18,26)(H,20,21,25)

InChI Key

QVGDWIJGKBYOPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CNC(=O)NCCC(=O)O

Origin of Product

United States

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